molecular formula C12H12N2O B8509391 8-Amino-2,3,4,9-tetrahydro-1H-carbazole-1-one

8-Amino-2,3,4,9-tetrahydro-1H-carbazole-1-one

Cat. No. B8509391
M. Wt: 200.24 g/mol
InChI Key: GCCCHCYSINCTFA-UHFFFAOYSA-N
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Patent
US08957070B2

Procedure details

A mixture of 8-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.50 g), 10% palladium-carbon (0.20 g), ethanol (5 mL) and tetrahydrofuran (10 mL) was stirred at room temperature overnight under a hydrogen atmosphere. Palladium-carbon was filtered off, and the filtrate was concentrated to give the title compound (1.20 g, yield 92%) as yellow crystals. melting point 233-234° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:16]=1[NH:15][C:14]1[C:13](=[O:17])[CH2:12][CH2:11][CH2:10][C:9]2=1)([O-])=O.C(O)C>[C].[Pd].O1CCCC1>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:16]=1[NH:15][C:14]1[C:13](=[O:17])[CH2:12][CH2:11][CH2:10][C:9]2=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=3CCCC(C3NC12)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=CC=C2C=3CCCC(C3NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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